molecular formula C19H19BrN4O3S B14183168 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea CAS No. 918493-97-7

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea

Cat. No.: B14183168
CAS No.: 918493-97-7
M. Wt: 463.4 g/mol
InChI Key: ROXLNHPWDDPQDU-UHFFFAOYSA-N
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Description

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea involves several steps. One common synthetic route includes the bromination of an indole derivative followed by the introduction of a pyrrolidine-1-sulfonyl group. The final step involves the formation of the urea linkage with a phenyl group. The reaction conditions typically involve the use of reagents such as bromine, pyrrolidine, and phenyl isocyanate under controlled temperature and pressure conditions .

Chemical Reactions Analysis

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea can be compared with other indole derivatives such as:

    5-bromo-3-(pyrrolidine-1-ylsulfonyl)-1H-indole-2-carboxamide: This compound has similar structural features but differs in the functional groups attached to the indole ring.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indole-2-carboxylic acid: Another indole derivative with different biological activities

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

918493-97-7

Molecular Formula

C19H19BrN4O3S

Molecular Weight

463.4 g/mol

IUPAC Name

1-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-3-phenylurea

InChI

InChI=1S/C19H19BrN4O3S/c20-13-8-9-16-15(12-13)17(28(26,27)24-10-4-5-11-24)18(22-16)23-19(25)21-14-6-2-1-3-7-14/h1-3,6-9,12,22H,4-5,10-11H2,(H2,21,23,25)

InChI Key

ROXLNHPWDDPQDU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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